molecular formula C13H18N2 B13210090 4-(7-Methyl-1H-indol-3-yl)butan-2-amine

4-(7-Methyl-1H-indol-3-yl)butan-2-amine

Cat. No.: B13210090
M. Wt: 202.30 g/mol
InChI Key: MIGRVQASJPRBLC-UHFFFAOYSA-N
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Description

4-(7-Methyl-1H-indol-3-yl)butan-2-amine (CAS 13712-80-6) is a synthetic organic compound with the molecular formula C13H18N2 and a molecular weight of 202.30 g/mol . It is a derivative of the indole scaffold, a structure of high significance in medicinal chemistry due to its presence in numerous biologically active molecules and natural products . The indole nucleus is known for its diverse biological potential, and derivatives are frequently investigated for various pharmacological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties . Researchers value this compound as a key intermediate or building block for the synthesis of more complex molecules and for exploring structure-activity relationships in drug discovery. The precise mechanism of action for this specific analog is an area of ongoing research, but it serves as a valuable chemical tool in the development of new therapeutic agents. This product is provided as a high-purity material for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-(7-methyl-1H-indol-3-yl)butan-2-amine

InChI

InChI=1S/C13H18N2/c1-9-4-3-5-12-11(7-6-10(2)14)8-15-13(9)12/h3-5,8,10,15H,6-7,14H2,1-2H3

InChI Key

MIGRVQASJPRBLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCC(C)N

Origin of Product

United States

Synthetic Methodologies for 4 7 Methyl 1h Indol 3 Yl Butan 2 Amine and Analogues

Strategies for Indole (B1671886) Ring Functionalization

The construction of the 7-methyl-1H-indole core is a critical first step. Various methods have been developed for the regioselective synthesis of substituted indoles.

The synthesis of 7-substituted indoles can be challenging with traditional methods. However, several modern synthetic strategies offer high regioselectivity. The Bartoli indole synthesis is a prominent method for producing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgnih.gov This reaction is often successful where other methods fail, particularly when bulky ortho substituents are present, as they facilitate the required wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org

Another effective method is the rhodium(III)-catalyzed oxidative cross-coupling of indoline (B122111) derivatives, which provides 7-substituted indoles in good to excellent yields. acs.org This one-pot method involves a regioselective olefination followed by oxidation. acs.org The Japp-Klingemann reaction offers another route, involving the electrophilic attack of aryl diazonium salts on a reactive methine compound, leading to the formation of 7-substituted indole-2-carboxylic esters after Fischer indole cyclization. publish.csiro.au Additionally, 7-methylindole (B51510) can be prepared from 2,6-dimethylformanilide through a reaction with potassium ethoxide. wikipedia.org

A comparison of these methods is presented in the table below.

MethodStarting MaterialsKey Features
Bartoli Indole SynthesisOrtho-substituted nitroarenes, vinyl Grignard reagentsHigh flexibility and regiospecificity for 7-substituted indoles. wikipedia.orgnih.gov
Rhodium(III)-Catalyzed Oxidative Cross-CouplingIndoline derivatives, olefinsAtom-economic, one-pot method with good to excellent yields. acs.org
Japp-Klingemann ReactionAryl diazonium salts, ethyl 2-methyl-3-oxobutanoateLeads to 7-substituted indole-2-carboxylic esters. publish.csiro.au
From 2,6-dimethylformanilide2,6-dimethylformanilide, potassium ethoxideA specific route to 7-methylindole. wikipedia.org

The introduction of the butan-2-amine side chain at the C3 position of the indole ring is typically achieved through a Friedel-Crafts alkylation reaction. This reaction involves the use of nitroalkenes as electrophiles, which react with the nucleophilic indole. acs.orgrsc.orgrsc.org The resulting 3-(2-nitroalkyl)-1H-indole intermediate can then be reduced to the desired amine.

The Friedel-Crafts alkylation of indoles with β-nitroalkenes is a versatile carbon-carbon bond-forming reaction. acs.org Various catalysts, including Lewis acids like Zn(II)-bisoxazoline complexes and Yb(OTf)3-pybox complexes, have been employed to facilitate this transformation, often with high yields. acs.orgnih.gov The reaction is compatible with a range of substituted indoles and nitroalkenes. rsc.org The subsequent reduction of the nitro group to an amine can be achieved using standard reducing agents, such as palladium on charcoal with hydrogenation, to yield the final butan-2-amine side chain. acs.orgrsc.org

Stereoselective Synthetic Approaches to Chiral Butanamine Structures

Creating the chiral center in the butan-2-amine side chain with a specific stereochemistry requires asymmetric synthesis techniques. A widely used approach involves the use of chiral auxiliaries, such as tert-butanesulfinamide (Ellman's auxiliary). osi.lvyale.edunih.gov

This method involves the condensation of the chiral auxiliary with a ketone to form a chiral N-tert-butanesulfinyl imine. iupac.orgresearchgate.net The subsequent diastereoselective addition of an organometallic reagent to this imine allows for the formation of the desired stereocenter with high control. researchgate.netharvard.edu The chiral auxiliary can then be cleaved under acidic conditions to yield the enantiomerically enriched chiral amine. researchgate.net This methodology has been successfully applied to the synthesis of a wide variety of chiral amines. yale.eduiupac.org

The key steps in this stereoselective synthesis are outlined below:

Condensation: Reaction of a suitable ketone with (R)- or (S)-tert-butanesulfinamide to form the corresponding chiral N-sulfinylimine. researchgate.net

Diastereoselective Addition: Addition of a nucleophile, such as a Grignard or organolithium reagent, to the sulfinylimine. The stereochemical outcome is directed by the chiral sulfinyl group. researchgate.netharvard.edu

Cleavage: Removal of the tert-butanesulfinyl group, typically with a strong acid, to afford the free chiral amine. researchgate.net

Green Chemistry Principles in Indole Derivative Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to develop more environmentally benign processes. tandfonline.comresearchgate.nettandfonline.com These approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency.

Several greener synthetic methods for indoles have been developed, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. tandfonline.comtandfonline.com

Use of green solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or deep eutectic solvents minimizes environmental impact. researchgate.netgoogle.comijiset.commdpi.com

Ultrasound-assisted reactions: Sonication can enhance reaction rates and yields. researchgate.net

Mechanochemical methods: Solvent-free reactions, such as ball milling, offer an eco-friendly alternative to traditional solution-phase synthesis, as demonstrated in a mechanochemical Fischer indolisation. rsc.org

Use of recyclable catalysts: Employing catalysts that can be easily recovered and reused, such as ammonium (B1175870) niobium oxalate (B1200264) in Friedel-Crafts alkylation, improves the sustainability of the process. rsc.orgrsc.org

These green approaches are being integrated into various indole synthesis methodologies to make them more sustainable. rsc.orgijaresm.com

General Spectroscopic and Spectrometric Characterization Techniques in Synthetic Organic Chemistry

The structural elucidation and confirmation of synthetic intermediates and the final product, 4-(7-methyl-1H-indol-3-yl)butan-2-amine, rely on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the molecular structure. youtube.comresearchgate.netnih.gov 1H NMR provides information about the chemical environment of protons, their connectivity through coupling constants, and their relative numbers through integration. 13C NMR reveals the number of unique carbon atoms and their chemical environments. youtube.commagritek.com 2D NMR techniques, such as COSY and HMBC, are used to establish detailed connectivity within the molecule. mdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.govnih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can help to confirm the structure of the molecule. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as the N-H stretch of the indole ring and the N-H bends of the primary amine. researchgate.netimpactfactor.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the indole chromophore. researchgate.net

Below is a table summarizing the expected spectroscopic data for key functional groups.

Functional GroupSpectroscopic TechniqueExpected Signal
Indole N-H1H NMRA broad singlet, typically in the range of δ 8-12 ppm. youtube.com
Indole N-HFT-IRA stretching vibration around 3300-3500 cm⁻¹.
Amine N-H1H NMRA broad singlet, the chemical shift of which is concentration and solvent dependent.
Amine N-HFT-IRTwo stretching vibrations for a primary amine in the range of 3300-3500 cm⁻¹.
Aromatic C-H1H NMRSignals in the aromatic region, typically δ 6.5-8.0 ppm. youtube.com
Aliphatic C-H1H NMRSignals in the aliphatic region, typically δ 0.5-4.5 ppm.
Methyl C-H1H NMRA singlet or doublet in the aliphatic region.
Aromatic Carbons13C NMRSignals in the downfield region, typically δ 100-140 ppm. youtube.commagritek.com
Aliphatic Carbons13C NMRSignals in the upfield region, typically δ 10-60 ppm. magritek.com

Structure Activity Relationship Sar Studies of Indole Butanamine Scaffolds

Influence of Substituents on the Indole (B1671886) Nucleus (e.g., Methyl at Position 7)

The substitution pattern on the indole nucleus is a critical determinant of the biological activity of tryptamines and related compounds. The position and nature of the substituent can significantly modulate receptor binding affinity and functional activity.

Research into 7-substituted tryptamines has revealed that this position is sensitive to the steric bulk of the substituent. While larger substituents at the 7-position, such as ethyl or bromo groups, have been shown to potentially act as antagonists or weak partial agonists at 5-HT2 receptors, smaller substituents like a methyl group are better tolerated. acs.org For instance, 7-methyl-α-ethyltryptamine (7-Me-αET), which is structurally identical to 4-(7-Methyl-1H-indol-3-yl)butan-2-amine, has been identified as a potent serotonin-releasing agent and a monoamine oxidase inhibitor (MAOI). wikipedia.orgnih.gov This suggests that the methyl group at the 7-position does not abolish, and may even contribute to, its potent neurochemical activity.

In contrast, substitutions at other positions of the indole ring can lead to a reduction in hallucinogenic activity. nih.gov Holographic Quantitative Structure-Activity Relationship (HQSAR) studies on a series of tryptamine (B22526) derivatives have indicated that alkyl substituents at the 7-position can exert a negative effect on activity at the NMDA receptor. wikipedia.org However, the specific context of the butan-2-amine side chain in this compound may alter this relationship.

The table below summarizes the general effects of substituents at various positions on the indole nucleus based on available research on tryptamine analogs.

Position of SubstitutionGeneral Effect on Psychedelic/Receptor ActivityReference
4 and 5Substitutions are generally well-tolerated and can modulate activity. nih.gov
6Substitutions often lead to reduced hallucinogenic activity. nih.gov
7Sensitive to steric bulk; small groups like methyl may be tolerated, while larger groups can reduce or abolish activity. acs.orgwikipedia.org

Impact of the Butan-2-amine Side Chain Structure on Biological Activity

The structure of the alkylamine side chain attached to the indole-3-position is another crucial factor influencing the pharmacological profile of these compounds. The length of the chain, branching, and the nature of the amine substituents all play a role.

The compound this compound features a butan-2-amine side chain, which is an α-ethyltryptamine skeleton. The presence of the α-ethyl group has significant pharmacological implications. Compared to its α-methyl counterpart (α-methyltryptamine or αMT), α-ethyltryptamine (αET) exhibits distinct properties. Studies on 7-Me-αET have shown it to be a potent serotonin-releasing agent, reportedly 3-4 times more potent than αET itself. wikipedia.org Furthermore, it is a significantly more potent monoamine oxidase inhibitor, approximately 10 times stronger than αET. wikipedia.orgnih.gov This dual action as a potent serotonin (B10506) releaser and MAOI is a defining characteristic conferred by the specific combination of the 7-methylindole (B51510) core and the butan-2-amine (α-ethyl) side chain.

The stereochemistry of the α-ethyl group can also be a factor, with different enantiomers potentially exhibiting varying potencies and pharmacological profiles.

Conformational Analysis and Its Relevance to Activity

The three-dimensional conformation of a molecule is paramount for its interaction with a biological receptor. Conformational analysis of indole-amine derivatives seeks to identify the low-energy conformations that are likely to be biologically active. The flexibility of the butan-2-amine side chain in this compound allows it to adopt various spatial arrangements.

The preferred conformation for binding to target receptors, such as serotonin receptors, is thought to involve a specific orientation of the indole ring relative to the amine group. The presence of the α-ethyl group introduces an additional chiral center and can influence the conformational preferences of the side chain. Molecular modeling and computational chemistry techniques are often employed to predict the likely bioactive conformations and to understand how structural modifications, such as the 7-methyl group, might affect the conformational landscape and, consequently, the biological activity.

Pharmacophore Elucidation for Indole-Amine Derivatives

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For hallucinogenic tryptamines, the pharmacophore typically includes a protonated amine, an aromatic ring system (the indole nucleus), and a specific spatial relationship between these features. wisc.edumeduniwien.ac.at

The development of a pharmacophore model for indole-amine derivatives involves identifying common structural features among active compounds and their spatial arrangement. For serotonin receptor agonists, key pharmacophoric features often include:

A hydrogen bond donor/acceptor (the indole NH group).

An aromatic ring system.

A positively ionizable group (the primary amine).

The distances and angles between these features are critical for optimal receptor interaction. The 7-methyl group in this compound would be considered as a hydrophobic feature in a pharmacophore model, and its position would be mapped to understand its contribution to receptor binding and selectivity. By comparing the structures of various active and inactive indole-amine derivatives, a more refined pharmacophore model can be developed to guide the design of new compounds with desired biological activities. wisc.edu

Molecular Interactions and Receptor Binding Mechanisms

Investigation of Target Engagement for Indole-Butanamine Compounds

The engagement of indole-butanamine compounds with their biological targets is a complex process involving various non-covalent interactions. The indole (B1671886) ring itself can participate in π-π stacking, hydrophobic interactions, and hydrogen bonding (via the N-H group). The butan-2-amine side chain introduces a basic nitrogen atom, which is likely to be protonated at physiological pH, allowing for ionic interactions with acidic residues in a binding pocket. The methyl group at the 7-position can influence target engagement by creating steric hindrance or by participating in hydrophobic interactions, thereby modulating the compound's affinity and selectivity for its target.

Binding Affinity Studies with Relevant Biological Receptors

Based on the structural motifs present in 4-(7-Methyl-1H-indol-3-yl)butan-2-amine, it is plausible that this compound interacts with several classes of biological receptors, including G-protein coupled receptors and sigma receptors.

Indole derivatives are well-known ligands for various G-protein coupled receptors (GPCRs). The indolebutylamine scaffold, in particular, has been explored for its interaction with serotonergic and dopaminergic receptors.

5-HT1A Receptors: Many indolebutylamine derivatives have been shown to possess a high affinity for the 5-HT1A receptor. For instance, certain 2-substituted tetrahydro-3H-benz[e]indolamines are potent 5-HT1A agonists nih.gov. The butan-amine side chain is a common feature in many known 5-HT1A receptor ligands. The affinity for this receptor is often influenced by the substituents on the indole ring and the amine.

Dopamine D2/D3 Receptors: A series of indolebutylamine derivatives have been designed and evaluated as selective ligands for the dopamine D3 receptor nih.gov. In one study, the most potent compound demonstrated a Ki value of 124 nM for the D3 receptor with excellent selectivity over D1 and D2 receptors nih.gov. This suggests that the indolebutylamine scaffold is a viable template for targeting dopamine receptors. The selectivity between D2 and D3 receptors is often fine-tuned by the substitution pattern on the indole ring and the nature of the amine.

While there is no direct evidence for the binding of this compound to β-adrenoceptors, the structural similarity to some known biogenic amine ligands suggests that this possibility cannot be entirely ruled out without experimental validation.

Table 1: Binding Affinities of Representative Indole Derivatives at Dopamine Receptors
CompoundD3 Receptor Ki (nM)D2 Receptor Ki (nM)Reference
Indolebutylamine Derivative 11q124>10,000 nih.gov

Enzyme Inhibition Mechanisms

In addition to receptor binding, indole derivatives are known to inhibit the activity of various enzymes.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for the management of Alzheimer's disease. A number of indole derivatives have been investigated as cholinesterase inhibitors nih.govnih.gov. The indole ring can interact with the active site of these enzymes through hydrophobic and π-π stacking interactions with key aromatic amino acid residues.

For example, polymethylene-linked isatin dimers and 3-indolyl-3-hydroxy-2-oxindole dimers have been reported as selective butyrylcholinesterase inhibitors, with IC50 values in the low micromolar range nih.gov. While these compounds are structurally more complex than this compound, they highlight the potential of the indole scaffold for cholinesterase inhibition.

Table 2: Cholinesterase Inhibitory Activity of Representative Indole Derivatives
CompoundEnzymeIC50 (µM)Reference
Polymethylene-linked isatin dimer 1fBChE3.20 nih.gov
3-indolyl-3-hydroxy-2-oxindole dimer 2dBChE4.49 nih.gov
Indole derivative IIIdAChEMore potent than Donepezil nih.gov

Indole and its derivatives have been shown to possess antimicrobial properties, which can be attributed to their ability to inhibit essential microbial enzymes scirp.orgmdpi.comturkjps.org.

E. coli MurB: While there is no direct evidence for the inhibition of E. coli MurB by this compound, some indole derivatives have been shown to inhibit bacterial enzymes. For instance, indole has been demonstrated to stimulate the formation of Escherichia coli persisters against quinolone antibiotics nih.govresearchgate.net.

CYP51: The enzyme lanosterol 14-α-demethylase (CYP51) is a key enzyme in fungal ergosterol biosynthesis and a major target for antifungal drugs. Several studies have explored indole derivatives as potential CYP51 inhibitors nih.govmdpi.com. The indole scaffold can fit into the active site of CYP51 and interact with the heme group, leading to enzyme inhibition. The specific substitutions on the indole ring are crucial for determining the potency and spectrum of antifungal activity.

The antimicrobial activity of indole derivatives is a growing area of research, and it is plausible that this compound could exhibit inhibitory activity against a range of microbial enzymes.

Aromatase

There is currently no publicly available scientific literature that specifically investigates the interaction between this compound and the aromatase enzyme. However, the broader class of indole derivatives has been the subject of research as potential aromatase inhibitors. Aromatase (cytochrome P450 19A1) is a key enzyme in the biosynthesis of estrogens from androgens. nih.gov Its inhibition is a critical therapeutic strategy in the treatment of estrogen receptor-positive (ER+) breast cancer. tandfonline.comnih.gov

Studies on various indole-based compounds have demonstrated their potential to inhibit aromatase activity. For instance, 2-methyl indole hydrazone derivatives have been evaluated for their aromatase inhibitory effects, with some monochloro-substituted compounds showing stronger activity than melatonin. tandfonline.comnih.gov Molecular docking studies of these and other indole derivatives suggest that the indole nucleus can fit into the active site of aromatase. tandfonline.combohrium.com The binding is often characterized by hydrophobic interactions with key residues and, in some cases, hydrogen bonding. frontiersin.org For example, in a study of pyrazino[1,2-a]indol-1(2H)-ones, the carbonyl oxygen of the pyrazine moiety was found to form a hydrogen bond with Met374 or Arg115 within the aromatase active site. frontiersin.org

It is important to emphasize that these findings are for other indole-containing molecules and cannot be directly extrapolated to this compound without specific experimental validation.

Poly ADP-ribose Polymerase (PARP)

Similar to aromatase, there is a lack of specific research detailing the direct interaction of this compound with Poly ADP-ribose Polymerase (PARP) enzymes. PARP-1, a key enzyme in DNA repair, is a significant target in oncology, particularly for cancers with deficiencies in other DNA repair pathways. mdpi.com

The indole scaffold is present in some known PARP inhibitors. The binding of these inhibitors typically occurs in the nicotinamide adenine dinucleotide (NAD+) binding pocket of the PARP catalytic domain. researchgate.net Molecular docking studies of various indole-based PARP-1 inhibitors have identified key interactions with amino acid residues such as Gly863, Ser904, and Tyr907. researchgate.netnih.gov For instance, some active compounds form a hydrogen bond with either Gly863 or Ser904, and the indole NH group can interact with Glu988 through a bridging water molecule. researchgate.net The interaction of indole-based natural compounds with hotspot residues like Asp770, Ala880, Tyr889, Tyr896, and Ala898 has also been observed. nih.gov

While these studies provide a framework for how indole-containing molecules might bind to PARP-1, it is crucial to note that this information is not specific to this compound.

Molecular Docking and Binding Mode Analysis

No specific molecular docking or binding mode analysis studies for this compound have been published. However, computational studies on other indole derivatives have provided insights into their potential binding modes with Aromatase and PARP.

Aromatase: Molecular docking simulations of various indole derivatives with the human placental aromatase active site (PDB: 5JKW) have been performed. frontiersin.org These studies highlight the importance of hydrophobic interactions with residues such as Val370, Leu372, and Leu477. frontiersin.org Hydrogen bonding also plays a crucial role in anchoring the ligands within the active site. For example, specific moieties attached to the indole ring can act as hydrogen bond acceptors, interacting with residues like Arg115 and Met374. frontiersin.org A study on 2-methyl indole derivatives identified ligand 41 as a promising candidate with a high docking score and four hydrogen bonds to the aromatase active site (PDB: 3S7S). ijcrt.org

Interactive Data Table: Docking Interactions of Indole Derivatives with Aromatase

Compound ClassKey Interacting ResiduesType of InteractionReference
Pyrazino[1,2-a]indol-1(2H)-onesMet374, Arg115, Val370, Leu372, Leu477Hydrogen Bond, Hydrophobic frontiersin.org
2-Aryl IndolesNot specifiedNot specified frontiersin.org
Indole Aryl SulfonamidesNot specifiedEfficient binding in the active site nih.gov
2-Methyl Indole HydrazonesNot specifiedConfirmation of binding pose tandfonline.com
Designed 2-Methyl IndolesNot specifiedHydrogen bonding ijcrt.org

Poly ADP-ribose Polymerase (PARP): In silico studies of indole-based compounds targeting PARP-1 have revealed common binding features. The docking of these compounds into the PARP-1 active site (e.g., PDB: 4PJT, 5WRZ) often shows the indole moiety participating in key interactions. researchgate.netacs.org The binding is typically constrained by the requirement to form a hydrogen bond with either Gly863 or Ser904. researchgate.net Furthermore, the indole NH can form a water-bridged hydrogen bond with Glu988. researchgate.net Studies on indole-based natural products identified strong non-covalent interactions with hotspot residues including Asp770, Ala880, Tyr889, Tyr896, Ala898, and Tyr907. nih.gov

Interactive Data Table: Docking Interactions of Indole Derivatives with PARP-1

Compound ClassKey Interacting ResiduesType of InteractionReference
Virtual Screening HitsGly863, Ser904, Glu988Hydrogen Bond (direct and water-bridged) researchgate.net
Indole-based Natural ProductsAsp770, Ala880, Tyr889, Tyr896, Ala898, Tyr907Non-covalent interactions nih.gov
Indolyl-1,2,4-Triazole HybridsNot specifiedExploration of probable binding mode acs.org
Indole-Triazole ConjugatesNot specifiedNot specified mdpi.com

It is imperative to reiterate that the docking and binding mode analyses described above are for indole derivatives structurally distinct from this compound. Without dedicated computational or experimental studies on this specific compound, any potential interactions with Aromatase or PARP remain speculative.

Computational and Theoretical Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to understand the dynamic behavior of molecules and their interactions with biological systems. For tryptamine (B22526) derivatives like 4-(7-Methyl-1H-indol-3-yl)butan-2-amine, these studies can elucidate conformational preferences, interactions with receptor binding sites, and membrane permeability.

Conformational Analysis: The conformational flexibility of the butan-2-amine side chain and its orientation relative to the 7-methylindole (B51510) nucleus are critical for its biological activity. Molecular mechanics and quantum mechanics calculations can predict the most stable conformations of the molecule in different environments (e.g., in vacuum, in solution). These studies would likely reveal a preferred orientation of the ethyl group and the amine group, which is crucial for optimal interaction with its biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound interacts with biological membranes and receptors over time. Studies on similar tryptamines have shown that N-alkylation and indole (B1671886) ring substitutions significantly influence membrane permeability. nih.gov For this compound, MD simulations could predict its ability to cross the blood-brain barrier, a key factor for a psychoactive compound. These simulations model the molecule's interactions with the lipid bilayer, revealing the energetic barriers and preferred pathways for membrane translocation. nih.govacs.org

Docking Studies: Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a receptor. For this compound, docking studies would be instrumental in understanding its interactions with serotonin (B10506) receptors (e.g., 5-HT2A, 5-HT1A) and the monoamine oxidase (MAO) enzyme. wikipedia.org These studies can identify key amino acid residues in the binding pocket that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. The 7-methyl group, for instance, could influence binding affinity and selectivity compared to its non-methylated parent compound, α-ethyltryptamine (αET). acs.org

Table 1: Potential Molecular Interactions of this compound Predicted by Docking Studies

Functional GroupPotential Interacting Residues in Target Proteins (e.g., 5-HT Receptors, MAO)Type of Interaction
Indole NHAspartic Acid, Glutamic Acid, Serine, ThreonineHydrogen Bond Donor
Amine (NH2)Aspartic Acid, Glutamic Acid, TyrosineHydrogen Bond Donor, Ionic Interaction
Indole RingPhenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucineπ-π Stacking, Hydrophobic Interactions
7-Methyl GroupAlanine, Valine, Leucine, IsoleucineHydrophobic Interactions

This table is a hypothetical representation based on common interactions observed for tryptamine derivatives and is intended for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of molecules like tryptamines, QSAR models can predict the activity of novel derivatives and guide the design of compounds with desired properties.

While a specific QSAR model for this compound is not available, studies on broader sets of tryptamine derivatives have identified key molecular descriptors that influence their activity at various receptors. nih.govshulginresearch.net These descriptors often include:

Electronic properties: Parameters like the Hammett constant (σ) and pKa can describe the electron-donating or withdrawing nature of substituents and the ionization state of the amine group.

Hydrophobic properties: The partition coefficient (logP) is a measure of a molecule's lipophilicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in receptors.

Steric properties: Descriptors such as molecular weight, molar refractivity, and Taft steric parameters quantify the size and shape of the molecule and its substituents.

Table 2: Key Physicochemical Descriptors for QSAR Analysis of Tryptamine Analogs

DescriptorProperty MeasuredPotential Influence on Activity
LogPLipophilicity/HydrophobicityMembrane permeability, receptor binding
pKaAcidity of the amine groupIonization state at physiological pH, receptor interaction
Molar RefractivityMolecular volume and polarizabilitySteric fit in binding pocket
Dipole MomentPolarity of the moleculeElectrostatic interactions with the receptor
HOMO/LUMO EnergiesElectron-donating/accepting abilityReactivity and charge transfer interactions

Virtual Screening and Ligand Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. While typically used to find new compounds, the principles can be applied to understand the potential targets of a known molecule like this compound.

By creating a 3D model of this compound, it is possible to screen it against a panel of known protein structures to identify potential off-target interactions. This can help in understanding its broader pharmacological profile.

Conversely, the structure of this compound can serve as a template for the design of new ligands with improved properties. For example, by analyzing its docked pose in a target receptor, medicinal chemists can propose modifications to the structure to enhance binding affinity or selectivity. This could involve adding or removing functional groups to exploit specific interactions with the receptor. For instance, replacing the 7-methyl group with other substituents could be explored to modulate its activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of a molecule. For this compound, these calculations can be used to determine:

Molecular orbital energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, which is relevant for understanding its reactivity and potential for forming charge-transfer complexes with receptors.

Electrostatic potential maps: These maps visualize the distribution of charge on the surface of the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting non-covalent interactions with biological targets.

Reaction mechanisms: Quantum chemical calculations can be used to model chemical reactions, such as the metabolism of this compound by enzymes like monoamine oxidase. These calculations can elucidate the reaction pathways and transition states, providing insights into the metabolic fate of the compound.

Studies on similar tryptamines have utilized DFT to analyze their vibrational spectra and conformational properties. nih.gov Such calculations for this compound would provide a fundamental understanding of its intrinsic chemical properties that underpin its biological activity.

Development of Advanced Derivatives and Analogues of 4 7 Methyl 1h Indol 3 Yl Butan 2 Amine

Modifications to the Butanamine Side Chain

The butanamine side chain of indole-based compounds is a primary target for chemical modification to investigate structure-activity relationships (SAR). nih.gov Alterations typically involve N-alkylation of the amino group and modifications to the carbon chain itself. nih.govwikipedia.org

N-alkylation, the substitution of hydrogen atoms on the terminal amino group with various alkyl groups, significantly influences the pharmacological profile of tryptamine (B22526) derivatives. nih.gov Studies on related N,N-dialkyltryptamines have shown that the size and steric properties of the alkyl groups are critical. acs.org For instance, increasing the length of the alkyl chains on the amine nitrogen can alter receptor potency and efficacy. acs.org The introduction of cyclic amino groups, such as pyrrolidinyl or piperidinyl moieties, in place of N,N-dialkyl groups is another strategy to create novel analogues. nih.govnih.gov

Modifications to the carbon backbone of the side chain, such as altering its length or introducing substituents, are also explored. While the ethylamine (B1201723) chain is characteristic of many tryptamines, extending it to a butanamine chain, as seen in the parent compound, already represents a significant modification. Further changes, like the introduction of methyl groups at the alpha (α) position of the side chain, are known to impact biological activity. nih.gov

Table 1: Examples of Butanamine Side Chain Modifications in Tryptamine Analogues

Modification TypeExample of Substituent/ChangeGeneral Observation from SAR StudiesReference
N-Alkylation N,N-dimethyl (DMT), N,N-diethyl (DET)Steric properties of alkyl groups influence receptor interaction. acs.org acs.org
N-ethyl-N-propyl, N,N-dipropylLonger alkyl chains can impact receptor efficacy. acs.org acs.org
Pyrrolidinyl, PiperidinylForms cyclic analogues with distinct pharmacological profiles. nih.gov nih.govnih.gov
Carbon Chain α-methylationIntroduction of a methyl group on the carbon adjacent to the amine can negatively affect binding affinity. nih.govresearchgate.net nih.gov
Chain length variationMoving from a two-carbon (ethyl) to a four-carbon (butyl) chain alters the molecule's flexibility and interaction with receptor binding pockets.

Exploration of Alternative Substituents on the Indole (B1671886) Ring System

The indole ring of tryptamines offers multiple positions for substitution, allowing for the fine-tuning of a compound's properties. wikipedia.org The parent compound features a methyl group at the C7 position. Research into related tryptamines involves placing a wide array of alternative substituents at various positions (C2, C4, C5, C6, and C7) on the indole nucleus. nih.gov

Substituents can range from simple alkyl groups to halogens and oxygen-containing moieties like hydroxyl or methoxy (B1213986) groups. nih.gov The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in modulating the molecule's interaction with biological targets. nih.gov For example, studies have shown that halogen substituents, particularly fluorine, at the C5 and C7 positions can contribute positively to activity. nih.gov Conversely, introducing methyl groups at positions like C2, C4, and C7 has been associated with a decrease in activity in some assays. nih.gov The position of the substituent is critical; a group that enhances activity at one position may decrease it at another. chemicalbook.com

The synthesis of these analogues often employs classic indole synthesis methods like the Fischer indole synthesis, which can accommodate variously substituted phenylhydrazines to produce the desired indole core. researchgate.net Modern synthetic chemistry also provides methods for the direct functionalization of the indole ring, allowing for the late-stage introduction of substituents. chemicalbook.com

Table 2: Examples of Indole Ring Substitutions in Tryptamine Analogues

Position on Indole RingType of SubstituentGeneral Observation from SAR StudiesReference
C2 MethylCan have a negative influence on activity. nih.gov nih.gov
C4 Hydroxy, MethoxyAddition of oxygen-containing groups is a common modification strategy. acs.org acs.org
C5 Hydroxy, MethoxyCan exert both positive and negative contributions to activity depending on other structural features. nih.gov nih.gov
Halogen (e.g., Fluorine)Electronegative substituents at this position can enhance activity. nih.gov nih.gov
C7 MethylCan have a negative effect on activity. nih.gov nih.gov
HalogenHalogen substitution at this position is generally tolerated or may enhance activity. nih.gov nih.gov

Hybridization Strategies with Other Bioactive Scaffolds (e.g., Thiazoles, Pyrrolidines, Triazoles)

Molecular hybridization involves combining the structural features of 4-(7-Methyl-1H-indol-3-yl)butan-2-amine with other bioactive heterocyclic scaffolds. This strategy aims to create novel chemical entities with potentially enhanced or entirely new pharmacological profiles. Commonly explored scaffolds for hybridization with indoles include thiazoles, pyrrolidines, and triazoles.

Indole-Thiazole Hybrids: The thiazole (B1198619) ring is a versatile moiety found in many biologically active compounds. researchgate.net The synthesis of indole-thiazole hybrids often involves reacting a 3-(α-haloacetyl)indole intermediate with a thiourea (B124793) or thioamide derivative. acs.orgkoreascience.kr This approach allows for the linkage of the indole core, typically at the C3 position, to the thiazole ring. acs.org The resulting hybrid molecules merge the structural features of both parent heterocycles, leading to compounds with unique biological properties. acs.orgnih.gov

Indole-Pyrrolidine Hybrids: Pyrrolidine (B122466), a five-membered nitrogen-containing ring, can be incorporated into indole structures to create more complex polycyclic systems or as a substituent. In some derivatives, the pyrrolidine ring adopts a twist conformation, and its attachment to the indole can be influenced by steric factors, such as the presence of a bromine atom on the indole core. nih.gov The synthesis can result in structures where the pyrrolidine is fused or directly linked to the indole scaffold.

Indole-Triazole Hybrids: Triazoles, five-membered rings containing three nitrogen atoms, are another popular choice for molecular hybridization. nih.gov Indole-triazole hybrids can be synthesized through various methods, including "click chemistry" reactions, which provide an efficient way to link an indole moiety to a triazole ring. nih.gov These hybrid structures have been investigated for a range of biological activities. The linkage can be designed to position the triazole ring as a substituent extending from the indole core. wikipedia.org

Table 3: Examples of Indole Hybridization Strategies

Hybrid ScaffoldSynthetic Linkage ExamplePotential Structural OutcomeReference
Thiazole Reaction of 3-(α-chloroacetyl)indole with thiourea. acs.org4-(Indol-3-yl)thiazole-2-amine derivatives. acs.org acs.orgresearchgate.net
Pyrrolidine Acylation of 1-methyl-1H-indole with a pyrrolidine-containing acylating agent.1-sec-Butyl-3-[hydroxy(1-methyl-1H-indol-3-yl)methylidene]pyrrolidine-2,4-dione. nih.gov
Triazole "Click" reaction between an azido-functionalized molecule and an alkyne-substituted indole. nih.govIndole core linked to a 1,2,3-triazole ring via a methylene (B1212753) bridge. nih.gov nih.gov

Synthesis and Evaluation of Novel Stereoisomers

The this compound molecule contains a chiral center at the C2 position of the butanamine side chain, meaning it can exist as two distinct stereoisomers (enantiomers), designated as (R) and (S). The synthesis and evaluation of individual, or enantiopure, stereoisomers is a critical aspect of drug development, as different enantiomers of a chiral molecule can exhibit significantly different pharmacological activities and potencies.

The preparation of individual stereoisomers can be achieved through several methods. One approach is chiral resolution, where a racemic mixture (a 50:50 mixture of both enantiomers) is separated into its individual components. Another method is asymmetric synthesis, where a specific enantiomer is selectively produced from the outset using chiral catalysts or starting materials.

Once synthesized, the individual stereoisomers are evaluated to determine their specific biological profiles. For example, in studies of related chiral compounds, it has been demonstrated that biological activity can be highly dependent on the stereochemistry of the individual isomers. One enantiomer may be significantly more potent or have a different mode of action compared to the other. This evaluation is crucial for understanding the precise structural requirements for interaction with biological targets and for developing more selective and effective agents.

Table 4: Considerations in the Synthesis and Evaluation of Stereoisomers

AspectDescriptionSignificanceReference
Synthesis Asymmetric synthesis or chiral resolution of a racemic mixture.Allows for the production of enantiomerically pure compounds for evaluation.
Evaluation In vitro and in vivo testing of individual (R) and (S) enantiomers.Determines if biological activity is stereoselective (i.e., if one isomer is more active than the other).
Stereochemistry The specific three-dimensional arrangement of atoms at the chiral center.Can dictate the binding affinity and efficacy at molecular targets.

Conclusion and Future Research Perspectives

Summary of Key Academic Findings

Challenges and Opportunities in Indole-Butanamine Research

The primary challenge in the research of specific indole-butanamine derivatives like 4-(7-Methyl-1H-indol-3-yl)butan-2-amine is the vastness of the chemical space. The indole (B1671886) core allows for numerous substitutions, each potentially leading to compounds with unique properties. This structural diversity, while offering immense opportunities for drug discovery, also dilutes research focus, with many specific analogs remaining unexplored.

The key opportunities in this field lie in systematic exploration and characterization. A focused investigation into the synthesis and pharmacological profiling of a series of methylated indole-butanamines, including the 7-methyl derivative, could yield valuable structure-activity relationship (SAR) data. Such studies would illuminate the role of substituent positioning on receptor affinity and functional activity, guiding the design of more potent and selective compounds. Furthermore, the development of novel synthetic routes could make these compounds more accessible for research purposes.

Directions for Future Mechanistic and Translational Studies

Given the lack of foundational data, future research on this compound should begin with fundamental studies.

Mechanistic Studies:

Synthesis and Characterization: The initial step would be the development and documentation of a reliable and scalable synthetic route to obtain high-purity this compound. Full characterization using modern analytical techniques (NMR, MS, etc.) is essential.

Receptor Binding and Functional Assays: A comprehensive screening of the compound against a panel of relevant biological targets, particularly serotonin (B10506) (5-HT) receptors, is crucial. This would establish its pharmacological profile and identify its primary molecular targets.

In Vitro and In Vivo Metabolism: Understanding the metabolic fate of the compound is critical for any potential therapeutic development. Studies using liver microsomes and in vivo animal models would provide insights into its metabolic stability and potential metabolites.

Translational Studies:

Preclinical Efficacy Models: Should the compound exhibit a promising pharmacological profile, its efficacy could be evaluated in relevant animal models of neurological or psychiatric disorders.

Pharmacokinetic Profiling: Detailed pharmacokinetic studies would be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining its potential as a drug candidate.

Toxicology Assessment: A thorough evaluation of the compound's safety profile is a prerequisite for any further development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of 4-(7-Methyl-1H-indol-3-yl)butan-2-amine?

  • Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example, describes a general procedure using amines (e.g., 9c) and coupling reagents (e.g., HATU, DIPEA) in solvents like methanol or acetonitrile. Yield optimization (e.g., 53% in 13c) often requires controlled reaction temperatures (e.g., RT to 50°C) and purification via silica gel chromatography . highlights the use of azetidine or piperidine derivatives in DCM with EDCI/HOBt for amine functionalization, followed by BH3-THF reduction to stabilize the product .

Q. How can NMR spectroscopy and mass spectrometry (MS) be employed to confirm the structural integrity of this compound?

  • Answer:

  • NMR: In methanol-d₄, the indole proton (H-3) typically resonates at δ 7.35–7.46 ppm (doublet, J = 7.35 Hz), while the methyl group on the indole (7-Me) appears as a singlet near δ 2.19 ppm. The butan-2-amine backbone protons are observed as multiplets between δ 1.32–3.21 ppm (e.g., compound 13c in ) .
  • MS: Electrospray ionization (ESI) MS in positive mode should show [M+H]⁺ peaks matching the molecular weight (e.g., 206.26 g/mol for similar indole derivatives in ). High-resolution MS (HRMS) can confirm the empirical formula .

Q. What are the primary solubility and stability considerations for this compound in aqueous and organic solvents?

  • Answer: The indole moiety and secondary amine group confer limited aqueous solubility. lists acetonitrile (ACN), methanol (MeOH), and ethanol (EtOH) as suitable solvents for chromatography (e.g., HPLC with 0.1% TFA). Stability studies should monitor degradation under acidic (pH < 4) or oxidative conditions using UV-Vis or LC-MS .

Advanced Research Questions

Q. How does the 7-methyl substitution on the indole ring influence the compound’s binding affinity to biological targets such as protein kinase C (PKC)?

  • Answer: demonstrates that 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione derivatives act as PKC inhibitors. The 7-methyl group likely enhances hydrophobic interactions with PKC’s catalytic domain, as shown in molecular docking studies. Competitive inhibition assays (e.g., IC₅₀ determination) using fluorescent substrates (e.g., FMP-10 in ) can quantify potency .

Q. What strategies can mitigate metabolic instability in vivo for indole-containing amines like this compound?

  • Answer: outlines structural optimization approaches for similar amines (e.g., sitagliptin):

  • Reducing lipophilicity: Introduce polar groups (e.g., -OH, -F) to lower logP, improving metabolic clearance.
  • Blocking metabolic hotspots: Fluorination at the 4-position of the indole (as in ) or methylation of the amine (e.g., dimethylamine in FMP-10) reduces cytochrome P450-mediated oxidation .

Q. How can contradictory data on the compound’s activity across different assay systems be resolved?

  • Answer: Discrepancies may arise from assay conditions (e.g., pH, co-solvents). emphasizes validating results using orthogonal methods:

  • In vitro: Compare enzyme inhibition (e.g., DPP-4 in ) with cell-based assays (e.g., cAMP modulation in HEK293 cells).
  • In silico: Perform MD simulations to assess target binding under varying ionic strengths .

Q. What analytical techniques are critical for quantifying this compound in complex biological matrices?

  • Answer: and recommend:

  • LC-MS/MS: Use a C18 column with 0.1% formic acid in water/ACN gradients. Monitor transitions like m/z 206 → 189 (characteristic of indole fragmentation).
  • Derivatization: Enhance sensitivity via reaction with 2,4-dinitrophenylhydrazine (DNPH) for UV detection at 360 nm .

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